![molecular formula C14H11ClN2 B2502536 4-[[(2-Chlorphenyl)methyl]amino]benzonitril CAS No. 950060-73-8](/img/structure/B2502536.png)

4-[[(2-Chlorphenyl)methyl]amino]benzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

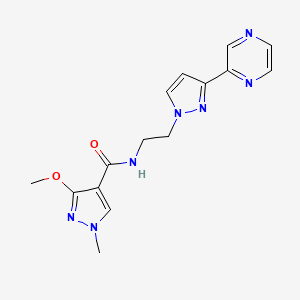

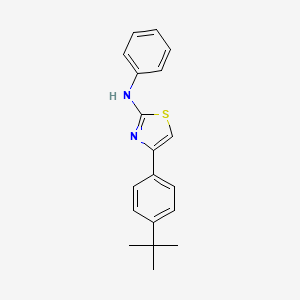

The compound "Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-" is a chemical of interest in various research studies. While the provided papers do not directly discuss this exact compound, they do explore related benzonitrile derivatives and their synthesis, molecular structure, and potential applications in fields such as neuroimaging, polymer science, and medicinal chemistry.

Synthesis Analysis

The synthesis of benzonitrile derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a fluorobenzyl analogue of DASB, a compound used in neuroimaging, which involves the substitution of a DASB precursor with a p-[18F]fluorobenzyl iodide. This process yields higher chemical yields of the desired product. Similarly, paper discusses the synthesis of polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, using a nucleophilic displacement reaction. Paper outlines a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile and involving several steps including protection, tetrazole formation, hydrolysis, chlorination, and amination.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial for their function and application. Paper investigates the structure of the excited states of 4-(N,N-Dimethyl-amino)benzonitrile, a molecule known for dual fluorescence. The study uses advanced computational methods to reveal that the intramolecular charge-transfer (ICT) state has a twisted geometry, which is important for understanding the photophysical properties of such compounds.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is explored in several papers. Paper and describe the heterocyclization of benzylthionitriles to produce 2-aminothiophene, a reaction with potential general utility. Paper focuses on the design of potent histamine H3 receptor antagonists based on a naphthalene core substituted with benzonitrile, which enhances lipophilicity and central nervous system (CNS) penetration. Paper details the synthesis of an important intermediate for HIV-1 reverse transcriptase inhibitors, involving reactions such as methylation, solvent-free amination, and chlorination.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are important for their practical applications. Paper reports that the synthesized polyamides and poly(amide-imide)s exhibit high glass transition temperatures and are soluble in polar aprotic solvents, with no significant weight loss before 400 °C. Paper describes the synthesis of an intermediate for bicalutamide, a medication used in prostate cancer treatment, and emphasizes the development of an environmentally friendly method for its production.

Wissenschaftliche Forschungsanwendungen

- Ergebnisse: Bei 120 °C in 2 Stunden erreichte die Umwandlung von Benzaldehyd zu Benzonitril 100 %. Die ionische Flüssigkeit konnte leicht zurückgewonnen und recycelt werden, wodurch dieser Weg für verschiedene Nitrile anwendbar ist .

- Bedeutung: Im Jahr 2018 entdeckten Astronomen Benzonitril im Weltraum, was die erste Identifizierung eines bestimmten aromatischen Moleküls im interstellaren Medium darstellt. Diese Entdeckung wirft Licht auf chemische Prozesse, die jenseits unseres Planeten stattfinden .

Grüne Synthese von Benzonitril unter Verwendung ionischer Flüssigkeiten

Astronomische Detektion im Weltraum

Spektroskopische Charakterisierung

Wirkmechanismus

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom deficient in electron density . This results in the formation of a new bond.

Biochemical Pathways

The compound’s transformation into quinazoline-2,4(1h,3h)-diones has been reported , suggesting it may play a role in the synthesis of these compounds.

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATQDMJWMDOLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)